molecular formula C14H18 B1362265 1-Ethynyl-4-hexylbenzene CAS No. 79887-11-9

1-Ethynyl-4-hexylbenzene

Cat. No.: B1362265
CAS No.: 79887-11-9
M. Wt: 186.29 g/mol
InChI Key: NFPDFDTYANKKIU-UHFFFAOYSA-N
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Description

1-Ethynyl-4-hexylbenzene is an organic compound with the molecular formula C14H18. It consists of a benzene ring substituted with an ethynyl group at the first position and a hexyl group at the fourth position. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

1-Ethynyl-4-hexylbenzene can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromo-1-hexylbenzene with ethynylmagnesium bromide in the presence of a palladium catalyst. The reaction conditions typically include a temperature of 50°C and a reaction time of 16 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethynyl-4-hexylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Hydrogenation of the ethynyl group can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1-hexyl-4-ethylbenzene.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethynyl-4-hexylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-hexylbenzene in organic synthesis involves its incorporation into the desired chemical structure, enabling the formation of new compounds with specific properties. The ethynyl group provides a reactive site for further chemical modifications, while the hexyl group imparts hydrophobic characteristics to the molecule .

Comparison with Similar Compounds

1-Ethynyl-4-hexylbenzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-methylbenzene: This compound has a methyl group instead of a hexyl group, resulting in different physical and chemical properties.

    1-Ethynyl-4-propylbenzene: The propyl group in this compound provides different hydrophobic characteristics compared to the hexyl group.

    1-Ethynyl-4-ethylbenzene: This compound has an ethyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of the ethynyl and hexyl groups, which provide distinct reactivity and hydrophobic properties .

Properties

IUPAC Name

1-ethynyl-4-hexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h2,9-12H,3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPDFDTYANKKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379401
Record name 1-Ethynyl-4-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-11-9
Record name 1-Ethynyl-4-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of 1-Ethynyl-4-hexylbenzene substitution on the anthracene ring affect the material properties?

A: Research has shown that the position of this compound substitution on the anthracene core significantly influences the intermolecular interactions and consequently, the optical and electronic properties of the resulting material. For example, when substituted at the 9,10-positions of the anthracene ring, it enhances J-aggregated intermolecular interactions, leading to a lower bandgap energy and more compact film morphology [, , ]. This results in enhanced hole mobility, making it more suitable for applications in organic thin-film transistors (OTFTs) [].

Q2: What is the significance of the optical properties observed in these anthracene derivatives containing this compound?

A: The anthracene derivatives synthesized with this compound exhibit distinct optical properties, characterized by specific absorption and emission profiles [, ]. The observed symmetric structures in their transmittance and photoluminescence (PL) spectra, with peaks exhibiting similar vibrational energy levels for both the ground and excited states, provide valuable insights into the electronic transitions within these molecules [, ]. These findings are crucial for understanding their potential applications in optoelectronic devices.

Q3: Beyond OTFTs, what other applications can benefit from the incorporation of this compound into conjugated systems?

A: this compound's versatility extends beyond its use in anthracene-based semiconductors. It serves as a valuable monomer in multicomponent polymerization reactions []. For instance, it can be used to synthesize fused heterocyclic polymers containing imidazo[2,1-b]thiazole units []. These polymers exhibit promising properties like good solubility, thermal stability, and low band gaps, making them attractive for various applications in organic electronics and photonics.

Q4: Are there any computational studies conducted on these anthracene derivatives containing this compound?

A: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structure of these anthracene derivatives []. These calculations provide theoretical estimates of the band gap energies, which can be compared with experimental data obtained from techniques like spectroscopic ellipsometry []. Such comparisons are essential for validating the accuracy of computational models and understanding the relationship between molecular structure and material properties.

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